molecular formula C6H13ClFNO2S B13545994 3-Fluoromethanesulfonylpiperidinehydrochloride

3-Fluoromethanesulfonylpiperidinehydrochloride

Cat. No.: B13545994
M. Wt: 217.69 g/mol
InChI Key: XBTABARHETYCTH-UHFFFAOYSA-N
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Description

3-Fluoromethanesulfonylpiperidinehydrochloride is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoromethanesulfonylpiperidinehydrochloride typically involves the fluorination of piperidine derivatives. One common method is the use of Selectfluor® as a fluorinating agent. The reaction conditions often include the presence of a base and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for fluorinated piperidine derivatives often involve multi-step synthesis processes. These processes may include the preparation of intermediate compounds, followed by fluorination and subsequent purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoromethanesulfonylpiperidinehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted piperidine compounds .

Scientific Research Applications

3-Fluoromethanesulfonylpiperidinehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Fluoromethanesulfonylpiperidinehydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Properties

Molecular Formula

C6H13ClFNO2S

Molecular Weight

217.69 g/mol

IUPAC Name

3-(fluoromethylsulfonyl)piperidine;hydrochloride

InChI

InChI=1S/C6H12FNO2S.ClH/c7-5-11(9,10)6-2-1-3-8-4-6;/h6,8H,1-5H2;1H

InChI Key

XBTABARHETYCTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)S(=O)(=O)CF.Cl

Origin of Product

United States

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